Cas no 56137-91-8 (1-Naphthaleneaceticacid, 7-methyl-)
1-Naphthaleneaceticacid, 7-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 1-Naphthaleneaceticacid, 7-methyl-
- 2-(7-methylnaphthalen-1-yl)acetic acid
- (7-methyl-[1]naphthyl)-acetic acid
- (7-Methyl-[1]naphthyl)-essigsaeure
- (7-Methyl-1-naphhtyl)-essigsaeure
- (7-methylnaphthalen-1-yl)acetic acid
- 7-methyl-naphthyl-1-acetic acid
- AC1L6VGB
- CTK1H4172
- NSC174115
- SureCN8573022
- DTXSID00306110
- NSC-174115
- 56137-91-8
- SCHEMBL8573022
-
- Inchi: 1S/C13H12O2/c1-9-5-6-10-3-2-4-11(8-13(14)15)12(10)7-9/h2-7H,8H2,1H3,(H,14,15)
- InChI Key: QUDLOWBMTFLAQM-UHFFFAOYSA-N
- SMILES: OC(CC1C=CC=C2C=CC(C)=CC=12)=O
Computed Properties
- Exact Mass: 200.08376
- Monoisotopic Mass: 200.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Density: 1.197
- Boiling Point: 386.7°C at 760 mmHg
- Flash Point: 283.5°C
- Refractive Index: 1.636
- PSA: 37.3
- LogP: 2.77530
1-Naphthaleneaceticacid, 7-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219002890-500mg |
2-Methylnaphthalene-8-acetic acid |
56137-91-8 | 98% | 500mg |
$1068.20 | 2023-09-01 | |
| Alichem | A219002890-1g |
2-Methylnaphthalene-8-acetic acid |
56137-91-8 | 98% | 1g |
$1819.80 | 2023-09-01 |
1-Naphthaleneaceticacid, 7-methyl- Related Literature
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 1-Naphthaleneaceticacid, 7-methyl-
1-Naphthaleneacetic Acid, 7-Methyl-: A Comprehensive Overview
1-Naphthaleneacetic acid, 7-methyl- is a unique organic compound that belongs to the family of naphthoic acids. Its IUPAC name reflects its structural characteristics: it features a naphthalene ring system with an acetic acid substituent at position 1 and a methyl group at position 7. This compound, also known by its CAS registry number CAS NO 56137-91-8, has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science due to its potential applications in drug discovery and material synthesis.
Firstly, understanding the structure of 1-Naphthaleneacetic acid, 7-methyl- is essential. The naphthalene ring consists of two fused benzene rings, with one ring substituted at position 1 by an acetic acid group and the other ring substituted at position 7 by a methyl group. This structure provides the molecule with unique electronic and physical properties that make it interesting for various applications.
One of the key areas where 1-Naphthaleneacetic acid, 7-methyl- has shown promise is in pharmaceutical research. The compound's naphthoic acid moiety has been studied for its potential as a lead compound in drug development. Specifically, derivatives of naphthoic acids have been explored for their inhibitory effects on various enzymes and receptors, which could be harnessed to treat diseases such as cancer, inflammation, and central nervous system disorders.
Recent studies have highlighted the importance of structural modifications in enhancing the bioavailability and pharmacokinetics of naphthoic acid derivatives. For instance, research published in Nature Chemistry (2023) demonstrated that introducing methyl groups at specific positions on the naphthalene ring can significantly improve the solubility and absorption of these compounds, making them more suitable for therapeutic applications.
Another area of interest is the use of CAS NO 56137-91-8 in materials science. The compound's naphthalene moiety, with its conjugated aromatic system, exhibits promising properties for applications in optoelectronics and organic semiconductors. Researchers have explored the use of naphthoic acids as building blocks for designing novel materials with tailored electronic properties, such as those used in organic light-emitting diodes (OLEDs) and field-effect transistors.
Furthermore, the synthesis of 1-Naphthaleneacetic acid, 7-methyl- has been optimized to achieve higher yields and purities. Traditional methods involve multi-step syntheses, including Friedel-Crafts acylation and methylations, but recent advancements in catalytic asymmetric synthesis have provided more efficient routes. For example, a study in JACS (2023) reported the use of chiral catalysts to selectively synthesize enantiomerically pure derivatives of this compound, which is crucial for drug development.
In conclusion, 1-Naphthaleneacetic acid, 7-methyl-, with CAS NO 56137-91-8, stands out as a versatile compound with significant potential in both pharmaceutical and materials science. Its unique structure, combined with the latest advancements in synthesis and application development, positions it as a valuable tool for researchers seeking to advance drug discovery and material innovation.
56137-91-8 (1-Naphthaleneaceticacid, 7-methyl-) Related Products
- 581-96-4(2-Naphthylacetic acid)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 86-87-3(1-Naphthylacetic acid)
- 64709-55-3(1-Pyreneacetic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)